molecular formula C11H10N2O B2645363 6-(3-methylphenyl)pyridazin-3(2H)-one CAS No. 66549-33-5

6-(3-methylphenyl)pyridazin-3(2H)-one

Cat. No. B2645363
CAS RN: 66549-33-5
M. Wt: 186.214
InChI Key: JICNGCGGNRONMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-(3-methylphenyl)pyridazin-3(2H)-one” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-methylphenyl)pyridazin-3(2H)-one” are not explicitly mentioned in the available resources .

Scientific Research Applications

Pharmaceutical Research and Development

6-(3-methylphenyl)pyridazin-3(2H)-one and its derivatives have been extensively studied in the field of medicinal chemistry for their potential therapeutic applications. For example, the compound CEP-26401, a derivative of pyridazin-3-one, has been identified as a potent and selective histamine H3 receptor inverse agonist with potential use in treating attentional and cognitive disorders (Hudkins et al., 2011).

Synthesis and Structural Analysis

Studies focusing on the synthesis, spectroscopy, and structural analysis of pyridazin-3(2H)-one derivatives have been conducted to explore their properties and potential applications. For instance, the synthesis and characterization of a pyridazin-3(2H)-one derivative, namely (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP), were carried out, including an investigation of its potential as a therapeutic for COVID-19 (Kalai et al., 2020).

Potential in Treating Various Medical Conditions

The research into pyridazin-3(2H)-one derivatives has also explored their potential in treating various medical conditions. For example, a study on 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives showed these compounds exhibit actions like inhibiting platelet aggregation and having hypotensive effects (Thyes et al., 1983).

Solubility and Thermodynamic Behavior

Understanding the solubility and thermodynamic behavior of pyridazinone derivatives is crucial for their potential pharmaceutical applications. A study investigated the solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different mixtures, revealing insights into its solubility properties and stability (Shakeel et al., 2017).

Chemical Reactions and Derivative Synthesis

Research has also focused on the synthesis of new classes of pyridazin-3-one derivatives and exploring their reactions for the synthesis of fused azines, providing a basis for developing novel compounds with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).

Mechanism of Action

The mechanism of action of “6-(3-methylphenyl)pyridazin-3(2H)-one” is not clearly defined in the available resources .

Future Directions

The future directions for the study and application of “6-(3-methylphenyl)pyridazin-3(2H)-one” are not clearly defined in the available resources .

properties

IUPAC Name

3-(3-methylphenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICNGCGGNRONMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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